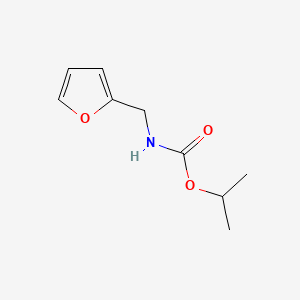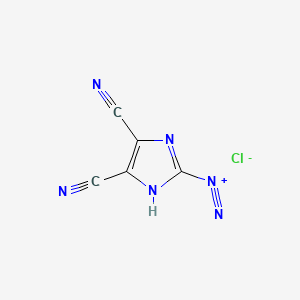
Androst-5-ene-3-beta,17-alpha-diol di(acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androst-5-ene-3-beta,17-alpha-diol di(acetate) is a steroidal compound with the molecular formula C21H32O4 It is a derivative of androst-5-ene-3-beta,17-alpha-diol, where the hydroxyl groups at positions 3 and 17 are acetylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of androst-5-ene-3-beta,17-alpha-diol di(acetate) typically involves the acetylation of androst-5-ene-3-beta,17-alpha-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetic anhydride
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
Industrial production of androst-5-ene-3-beta,17-alpha-diol di(acetate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Stirring: Ensures uniform reaction conditions
Purification: Typically involves recrystallization or chromatography to obtain the pure compound
化学反応の分析
Types of Reactions
Androst-5-ene-3-beta,17-alpha-diol di(acetate) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids
Reduction: Reduction of the acetyl groups can regenerate the parent diol
Substitution: The acetate groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of androst-5-ene-3,17-dione
Reduction: Regeneration of androst-5-ene-3-beta,17-alpha-diol
Substitution: Formation of various ester derivatives
科学的研究の応用
Androst-5-ene-3-beta,17-alpha-diol di(acetate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds
Biology: Studied for its role in cellular processes and hormone regulation
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research chemical
作用機序
The mechanism of action of androst-5-ene-3-beta,17-alpha-diol di(acetate) involves its interaction with steroid hormone receptors. Upon entering the cell, the compound is deacetylated to form the active diol, which then binds to androgen or estrogen receptors. This binding initiates a cascade of molecular events, leading to the modulation of gene expression and subsequent physiological effects.
類似化合物との比較
Similar Compounds
Androst-5-ene-3-beta,17-alpha-diol: The parent compound without acetylation
Androst-5-ene-3-beta,17-beta-diol: A stereoisomer with different biological activity
Androst-5-ene-3,17-dione: An oxidized form with distinct properties
Uniqueness
Androst-5-ene-3-beta,17-alpha-diol di(acetate) is unique due to its acetylated hydroxyl groups, which can influence its solubility, stability, and biological activity. The acetylation also provides a means to protect the hydroxyl groups during chemical reactions, making it a valuable intermediate in synthetic chemistry.
特性
| 53991-48-3 | |
分子式 |
C23H34O4 |
分子量 |
374.5 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17-,18-,19-,20-,21+,22-,23-/m0/s1 |
InChIキー |
QXKRUGDXPWHXHL-MHYDGWTMSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@H]4OC(=O)C)C)C |
正規SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






